While not directly used in food products, 4-Ethylphenol-D10 plays a vital role in food science research, particularly in studying the formation and mitigation of 4-Ethylphenol in food and beverages. [, ]
Applications
Investigating 4-Ethylphenol formation: 4-Ethylphenol-D10 can be used as a tracer to study the metabolic pathways leading to 4-Ethylphenol production by microorganisms like Brettanomyces yeasts in wine. [, ] By introducing 4-Ethylphenol-D10 to a system and monitoring its conversion, researchers can gain insights into the enzymatic processes involved.
Evaluating mitigation strategies: 4-Ethylphenol-D10 can be utilized to assess the effectiveness of various treatments aimed at removing 4-Ethylphenol from contaminated products. [, , , ] This could involve testing different adsorbent materials or filtration techniques.
Environmental Science
Future Directions
Biodegradation studies: 4-Ethylphenol-D10 could be used as a tracer to investigate the biodegradation pathways of 4-Ethylphenol in various environmental matrices, such as soil or water. [] This information is crucial for understanding the environmental fate of this compound.
Related Compounds
4-Ethylguaiacol (4-EG)
Compound Description: 4-Ethylguaiacol, similar to 4-EP, is a volatile phenol that contributes to the undesirable "Brett character" in wines contaminated with Dekkera/Brettanomyces yeast [, , , ]. It imparts smoky, spicy, and animal-like aromas []. Like 4-EP, its presence can also be influenced by oak aging, although typically at lower levels [].
Relevance: While not directly derived from 4-EP, 4-Ethylguaiacol is frequently studied alongside 4-EP due to their shared origin from Dekkera/Brettanomyces metabolism and their combined impact on wine aroma [, , , , ]. Many analytical methods simultaneously quantify both compounds, indicating their close relationship in the context of wine spoilage.
4-Ethylphenol Sulfate (4-EPS)
Compound Description: 4-Ethylphenol Sulfate is a metabolized form of 4-EP found in the bloodstream []. Research suggests that high concentrations of 4-EPS are associated with anxiety in autistic individuals, potentially due to its ability to cross the blood-brain barrier and impact brain connectivity [].
4-Ethylcatechol
Compound Description: 4-Ethylcatechol is another volatile phenol identified in red wines affected by Dekkera/Brettanomyces contamination []. It contributes to the undesirable sensory profile associated with these yeasts.
1-(4'-Hydroxyphenyl)ethanol
Compound Description: 1-(4'-Hydroxyphenyl)ethanol is an intermediate compound in the metabolic pathway of 4-EP degradation by certain bacteria, such as Pseudomonas putida JD1 [, , , ]. It is formed by the hydroxylation of 4-EP and is further oxidized to 4-hydroxyacetophenone [, ]. The stereochemistry of this compound and its enzymatic conversion have been studied extensively [, ].
4-Hydroxyacetophenone
Compound Description: 4-Hydroxyacetophenone is another intermediate in the 4-EP degradation pathway utilized by Pseudomonas putida JD1 [, , , ]. It is formed by the oxidation of 1-(4'-hydroxyphenyl)ethanol and subsequently undergoes a Baeyer-Villiger type oxygenation to form 4-hydroxyphenyl acetate [, ].
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